N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
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Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles often involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives .Molecular Structure Analysis
Triazoles have a five-membered ring structure containing three nitrogen atoms . They can accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical and Chemical Properties Analysis
Triazoles and their derivatives exhibit good thermal stability . They also have high densities due to the numerous C–N bonds and N–N bonds in their structures .Scientific Research Applications
Antiviral Activity
N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide and related compounds have been studied for their potential antiviral effects. A notable example includes the synthesis of novel triazolo[4,3-b]pyridazine derivatives showing promising activity against the Hepatitis A virus. These compounds, derived from a precursor with structural similarities to this compound, demonstrated significant virus count reduction in plaque reduction infectivity assays. The study highlighted compound 15 as particularly effective against HAV (Shamroukh & Ali, 2008).
Antiasthma Agents
Research into triazolo[4,3-b]pyridazine derivatives has also extended to potential antiasthma applications. One study described the preparation of triazolo[1,5-c]pyrimidines, a structurally related class, which were found to act as mediator release inhibitors in the human basophil histamine release assay, hinting at potential antiasthma capabilities. The synthesis process involved several steps including reactions with arylamidines and phosphorus oxychloride, leading to compounds with significant activity against asthma (Medwid et al., 1990).
Cardiotonic Activity
Another area of application is in the development of cardiotonic agents. Compounds related to this compound have been explored for their potential inotropic effects. Specifically, derivatives of dihydropyridazinone were synthesized and tested, revealing potent positive inotropic effects in dogs. The study underscores the therapeutic potential of these compounds in enhancing cardiac contractility, with significant implications for treating heart failure (Robertson et al., 1986).
Anticancer and Antimicrobial Effects
The scaffold of this compound offers a basis for developing compounds with anticancer and antimicrobial properties. Studies have explored modifications of related structures, leading to derivatives with potent antiproliferative activities against various cancer cell lines and significant antimicrobial effects. These findings highlight the versatility of the triazolo[4,3-b]pyridazine core in contributing to the development of new therapeutic agents (Wang et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar triazole structure have been found to interact with a variety of enzymes and receptors . For instance, some triazole derivatives have shown significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
Triazole compounds, due to their unique structure, are capable of forming a variety of non-covalent bonds with enzymes and receptors, leading to broad-spectrum biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar triazole structure have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazole structure .
Result of Action
Compounds with a similar triazole structure have shown a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-11-15(2)21(16(3)12-14)23-20(28)13-26-22(29)27-19(25-26)10-9-18(24-27)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXRVUHXGCSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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